molecular formula C10H20N2 B15258552 1-[(Azetidin-2-yl)methyl]-3-methylpiperidine

1-[(Azetidin-2-yl)methyl]-3-methylpiperidine

Cat. No.: B15258552
M. Wt: 168.28 g/mol
InChI Key: WKWOYXNUFZRVQS-UHFFFAOYSA-N
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Description

1-[(Azetidin-2-yl)methyl]-3-methylpiperidine is a heterocyclic compound that features both azetidine and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Azetidin-2-yl)methyl]-3-methylpiperidine typically involves the formation of the azetidine ring followed by its attachment to the piperidine moiety. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or ethanol.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(Azetidin-2-yl)methyl]-3-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[(Azetidin-2-yl)methyl]-3-methylpiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(Azetidin-2-yl)methyl]-3-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-[(Azetidin-2-yl)methyl]-3-methylpiperidine is unique due to its combined azetidine and piperidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1-(azetidin-2-ylmethyl)-3-methylpiperidine

InChI

InChI=1S/C10H20N2/c1-9-3-2-6-12(7-9)8-10-4-5-11-10/h9-11H,2-8H2,1H3

InChI Key

WKWOYXNUFZRVQS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC2CCN2

Origin of Product

United States

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